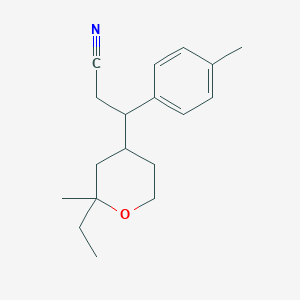
2,2'-di-2-pyridinyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-di-2-pyridinyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, commonly known as BIQ, is a compound that has gained significant attention in the scientific community due to its unique structure and potential applications. BIQ is a heterocyclic compound that consists of two pyridine rings and a biisoindole unit that are fused together. This molecule has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.
Mecanismo De Acción
The mechanism of action of BIQ in cancer cells involves the induction of apoptosis, which is programmed cell death. BIQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the accumulation of DNA damage, which triggers the apoptotic pathway.
Biochemical and Physiological Effects:
BIQ has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the generation of reactive oxygen species (ROS). These ROS can cause DNA damage and lead to the induction of apoptosis. Furthermore, BIQ has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BIQ in lab experiments include its potent antitumor activity, antibacterial and antifungal properties, and ability to act as a fluorescent probe for detecting metal ions. However, the limitations of using BIQ include its low solubility in water and its potential toxicity to healthy cells.
Direcciones Futuras
There are several future directions for the study of BIQ. One potential application is in the development of new anticancer drugs. BIQ could be used as a lead compound for the synthesis of new analogs with improved potency and selectivity. Another future direction is the development of new fluorescent probes for detecting metal ions. BIQ could be modified to increase its selectivity and sensitivity for specific metal ions. Additionally, the antibacterial and antifungal properties of BIQ could be further investigated for their potential applications in the development of new antimicrobial agents.
Métodos De Síntesis
The synthesis of BIQ has been achieved using various methods, including the reaction of 2-bromo-1,1'-biphenyl-2-carboxylic acid with 2-aminopyridine, followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 2,2'-dipyridylamine with 2-bromobenzaldehyde, followed by cyclization using an acid catalyst. These methods have been optimized to produce high yields of BIQ.
Aplicaciones Científicas De Investigación
BIQ has been studied extensively for its potential applications in various fields of science. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BIQ has also been shown to have antibacterial and antifungal properties. Furthermore, it has been investigated for its potential as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
5-(1,3-dioxo-2-pyridin-2-ylisoindol-5-yl)-2-pyridin-2-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O4/c31-23-17-9-7-15(13-19(17)25(33)29(23)21-5-1-3-11-27-21)16-8-10-18-20(14-16)26(34)30(24(18)32)22-6-2-4-12-28-22/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMJLKPYYXYNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

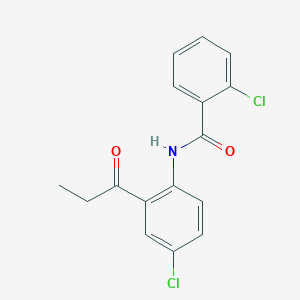
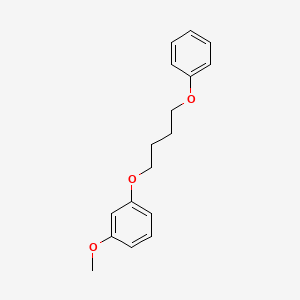
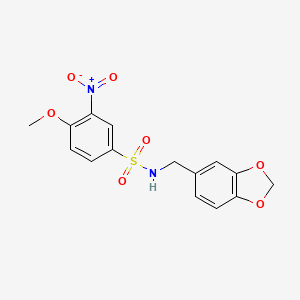
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)
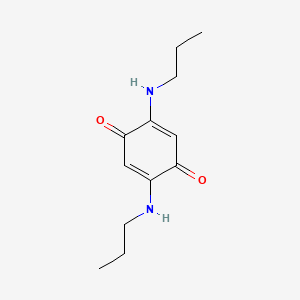
![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
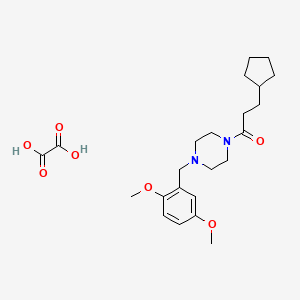
![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)
![N-[3-(2-propyn-1-yloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5062744.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)
